molecular formula C8H13ClN2O3 B2904152 Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride CAS No. 2413900-77-1

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride

Cat. No. B2904152
CAS RN: 2413900-77-1
M. Wt: 220.65
InChI Key: SOZFGLAYEAKNQD-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride is likely a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of the 3-aminopropyl group suggests that this compound has an amino group attached to a three-carbon chain. The methyl ester and hydrochloride groups suggest that this compound is a salt of a carboxylic acid .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, amines can react with carboxylic acids or esters to form amides .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered oxazole ring with various substituents. The 3-aminopropyl group would be attached to one of the carbon atoms in the ring, and the methyl ester would be attached to the carboxylate group .


Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the amino group might make this compound a good nucleophile, able to donate a pair of electrons to an electrophile .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride and its derivatives have been synthesized and studied using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. These compounds have shown a significant decrease in susceptibility to acetylation compared to similar triazole derivatives. Their acetylation reactions and the structural, spectroscopic, and conformational characteristics have been thoroughly investigated (Dzygiel et al., 2004).

Applications in Catalysis

  • Bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been used for Pd-catalyzed C(sp3)-H bond activation in primary amine compounds. This research has led to the efficient synthesis of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Antimycobacterial Compounds

  • The structural, vibrational, natural bond orbital, and quantum chemical analysis of certain antimycobacterial compounds involving oxazole-4-carbohydrazide derivatives have been performed. These compounds have shown promising antimycobacterial activity against specific strains and are considered potential candidates for new classes of antimycobacterial drugs (Wojciechowski & Płoszaj, 2020).

Novel Amino Acid-like Building Blocks

  • Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are novel heterocyclic amino acid-like building blocks, have been synthesized. These compounds could be important in the development of new drugs or biologically active molecules (Bruzgulienė et al., 2022).

Corrosion Inhibition

  • Certain triazole derivatives, including 5-amino-1,2,4-triazole, have been studied for their efficiency in inhibiting mild steel corrosion in acidic solutions. These studies contribute to the understanding of corrosion inhibition mechanisms and the development of more effective corrosion inhibitors (Hassan et al., 2007).

Future Directions

Oxazole derivatives are a topic of ongoing research due to their prevalence in biologically active compounds. Future research might focus on synthesizing new derivatives and testing their biological activity .

properties

IUPAC Name

methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-12-8(11)7-5-6(13-10-7)3-2-4-9;/h5H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNUPSATUJUJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride

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